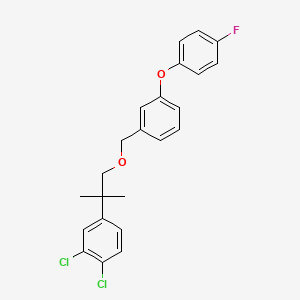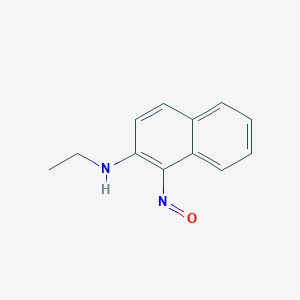
1-(2-methoxyphenyl)-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-2-methylprop-1-ene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a characteristic sweet, floral odor. This compound is found naturally in various essential oils, including citronella oil, ylang-ylang oil, and others .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-methoxyphenyl)-2-methylprop-1-ene can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a potassium hydroxide solution, followed by the addition of dimethyl sulfate under stirring. The resulting oil layer is then distilled to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in facilities that specialize in the synthesis of flavor and fragrance chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methoxyphenyl)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry to create floral and sweet scents
Wirkmechanismus
The mechanism of action of 1-(2-methoxyphenyl)-2-methylprop-1-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoeugenol: Similar structure but lacks the methoxy group.
Eugenol: Contains a hydroxyl group instead of a methoxy group.
Vanillin: Contains an aldehyde group instead of a methoxy group
Uniqueness
1-(2-methoxyphenyl)-2-methylprop-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its stability and solubility in organic solvents, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
6026-72-8 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-methoxy-2-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C11H14O/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-8H,1-3H3 |
InChI-Schlüssel |
HMUITPMEJBPWCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(4-Fluoro-phenyl)-benzooxazol-5-yl]-methanol](/img/structure/B8658004.png)




